molecular formula C17H26O3 B14001066 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate CAS No. 5436-82-8

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate

Cat. No.: B14001066
CAS No.: 5436-82-8
M. Wt: 278.4 g/mol
InChI Key: MNHBCDGOEITLKO-UHFFFAOYSA-N
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Description

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a propan-2-yl chain, which is further linked to a 2-methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate typically involves the reaction of 2-(Butan-2-yl)phenol with propan-2-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butan-2-ylphenoxy)propan-2-yl pentanoate
  • 1-(2-Butan-2-ylphenoxy)propan-2-yl propanoate

Uniqueness

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate is unique due to its specific structural features, such as the combination of a phenoxy group with a propan-2-yl chain and a 2-methylpropanoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5436-82-8

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2-butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate

InChI

InChI=1S/C17H26O3/c1-6-13(4)15-9-7-8-10-16(15)19-11-14(5)20-17(18)12(2)3/h7-10,12-14H,6,11H2,1-5H3

InChI Key

MNHBCDGOEITLKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(C)OC(=O)C(C)C

Origin of Product

United States

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